molecular formula C10H14BrNO2S B164431 2-bromo-N-tert-butylbenzenesulfonamide CAS No. 138733-50-3

2-bromo-N-tert-butylbenzenesulfonamide

Cat. No. B164431
CAS RN: 138733-50-3
M. Wt: 292.19 g/mol
InChI Key: AMQGWGSNHQLIJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Bromo-N-tert-butylbenzenesulfonamide is C10H14BrNO2S. The InChI Code is 1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3 .


Chemical Reactions Analysis

2-Bromo-N-tert-butylbenzenesulfonamide is used as a reagent in synthetic organic chemistry for the preparation of various sulfonamides. It is also used in medicinal chemistry for the development of new drugs and as a starting material for the synthesis of other biologically active compounds.


Physical And Chemical Properties Analysis

This compound has a melting point of 98-102°C and is soluble in common organic solvents such as ethanol, acetone, and chloroform. It is an odorless compound with a characteristic pale yellow color.

Scientific Research Applications

Occurrence and Environmental Fate

  • Brominated Flame Retardants : A comprehensive review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlighted the need for more research on their occurrence, environmental fate, and toxicity. This review underscores significant knowledge gaps for many NBFRs, underscoring the necessity for optimized analytical methods and further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis and Characterization

  • Cyclic Compounds Containing Aminobenzenesulfonamide : Research work introduced and summarized the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. The development of sequential reactions for the synthesis of unique polyheterocyclic compounds and the production of 2-aminobenzenesulfonamide-containing agents highlights the versatility and value of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry (Kaneda, 2020).

Environmental Implications

  • Phthalate Exposure and Children's Health : While not directly related to 2-bromo-N-tert-butylbenzenesulfonamide, studies on phthalates have examined the impact of environmental contaminants on health, suggesting that exposure to certain chemicals can perturb normal development and increase the risk of allergic diseases. Such research underscores the importance of understanding the environmental and health impacts of various chemical compounds (Braun, Sathyanarayana, & Hauser, 2013).

Mechanism of Action

2-Bromo-N-tert-butylbenzenesulfonamide has several biological activities including antibacterial and anti-tumor properties. It has been shown to inhibit the growth of several bacterial strains such as Escherichia coli and Staphylococcus aureus.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Although 2-Bromo-N-tert-butylbenzenesulfonamide has several potential applications, there are limitations to its use. The compound has low solubility in water, which limits its use in certain applications. Future directions for research could focus on developing new synthetic routes to improve the solubility of the compound.

Relevant Papers For more detailed information, please refer to the related peer-reviewed papers, technical documents, and similar products provided by Sigma-Aldrich .

properties

IUPAC Name

2-bromo-N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQGWGSNHQLIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406591
Record name 2-bromo-N-tert-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-tert-butylbenzenesulfonamide

CAS RN

138733-50-3
Record name 2-bromo-N-tert-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromobenzenesulfonyl chloride (Lancaster Synthesis) (2.21 g, 8.65 mmol) in chloroform (40 ml) under nitrogen at room temperature was added tert-butylamine (Aldrich) (2.30 ml, 21.9 mmol). The orange solution was stirred at room temperature for 12 hours, then the mixture evaporated to dryness. Flash chromatography (silica gel, 15% ethyl acetate-hexane) afforded the title compound (2.12 g, 84%) as a white solid; 1H NMR (300 MHz, CDCl3) δ8.18 (d, J=8.5 Hz, 1H), 7.73 (d, J=8.5 Hz, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H).
Quantity
2.21 g
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reactant
Reaction Step One
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2.3 mL
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40 mL
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solvent
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Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of 4.0 g (16 mmol) 2-bromobenzenesulfonyl chloride in 75 mL methylene chloride at 0° C. was added 3.7 mL (35 mmol) tert-butylamine. The mixture was allowed to warm to RT and stir for 1 hour. The mixture was poured into aqueous 5% HCl and extracted three times with ether. The combined organic material was dried over MgSO4, was stripped of solvent in vacuo, then was recrystallized from hexane/acetone to give 3.19 g (70% yield) of the title compound. Rf 0.17 in 10% EtOAc/hexane, visualized by UV;
Quantity
4 g
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reactant
Reaction Step One
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3.7 mL
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reactant
Reaction Step One
Quantity
75 mL
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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Yield
70%

Synthesis routes and methods III

Procedure details

2-Bromobenzenesulfonyl chloride (100.9 g, 394.9 mmol) was dissolved in DCM (500 mL, 8.0 mol) and cooled at 0° C. t-Butylamine (41.3 mL, 395 mmol) was added in 3 portions over approximately 1 minute. DIPEA (75.7 mL, 434 mmol) was immediately added in 3 portions over approximately 1 minute. The mixture was warmed to room temperature and stirred overnight. The product was washed with 1M H3PO4 (2×), with saturated. NaHCO3, and with saturated aqueous NaCl, then dried over MgSO4, filtered, and concentrated to yield 2-bromo-N-t-butyl-benzenesulfonamide (112 g) as a light brown solid.
Quantity
100.9 g
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reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
41.3 mL
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reactant
Reaction Step Two
Name
Quantity
75.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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